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Ethynyl Estradiol-d7

Cat. No.: B1161403
M. Wt: 303.45
Attention: For research use only. Not for human or veterinary use.
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Description

Ethynyl Estradiol-d7 (CAS 2714413-57-5) is a deuterium-labelled analogue of Ethynyl Estradiol, a synthetic steroid with high oral estrogenic potency . With a molecular formula of C20H17D7O2 and a molecular weight of 303.45 g/mol, this stable isotope is specifically designed for use as an internal standard in advanced bioanalytical techniques . Its primary research application is in the development and validation of highly sensitive and selective analytical methods, such as ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS), for the precise quantification of its unlabelled counterpart in complex biological matrices like human plasma . This is critical for supporting pivotal regulatory studies, including Abbreviated New Drug Applications (ANDA), and for ensuring quality control (QC) during commercial production . By using this compound as an internal standard, researchers can achieve superior accuracy by correcting for variability in sample preparation and instrument analysis, which is essential for reliable pharmacokinetic and bioequivalence studies in humans . The product is supplied with comprehensive characterization data and can often be provided with traceability to pharmacopeial standards (USP/EP) based on feasibility . This compound is intended for research purposes only and is strictly not approved for human consumption or diagnostic use. Please handle with appropriate laboratory safety precautions.

Properties

Molecular Formula

C₂₀H₁₇D₇O₂

Molecular Weight

303.45

Synonyms

(17α)-19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol-d7;  17α-Ethynylestradiol-d7;  Amenoron-d7; Eticylol-d7;  Eticyclin-d7;  Etivex-d7;  Feminone-d7;  Gynolett-d7;  Kolpolyn-d7;  Lynoral-d7;  Oradiol-d7;  Orestralyn-d7;  Primogyn C-d7; 

Origin of Product

United States

Synthesis and Isotopic Labeling Methodologies for Ethynyl Estradiol D7

Synthetic Pathways of Ethynyl (B1212043) Estradiol (B170435)

The synthesis of Ethynyl Estradiol-d7 is predicated on the established synthetic routes for the parent compound, Ethynyl Estradiol. The primary and most common industrial method involves the ethynylation of estrone (B1671321). This process is typically achieved in a two-step sequence.

The first step involves the preparation of a potent nucleophile from acetylene (B1199291). A common method is the reaction of potassium hydroxide (B78521) with acetylene gas to form potassium acetylide. google.com A patented high-purity synthesis method describes reacting potassium hydroxide powder, with a controlled water content, with acetylene gas under specific temperature conditions (40–85°C) to generate a crude mixture of alkynyl potassium. google.com Alternative methods may use other strong bases like sodium amide in liquid ammonia (B1221849) to deprotonate acetylene, forming sodium acetylide.

The second step is the crucial carbon-carbon bond-forming reaction. The prepared acetylide anion is then reacted with the ketone group at the C-17 position of estrone. google.com This nucleophilic addition to the carbonyl carbon results in the formation of the 17α-ethynyl group and the 17β-hydroxyl group, yielding Ethynyl Estradiol. google.com The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (-5 to 10°C) to minimize side reactions. google.comgoogle.com Following the reaction, an aqueous workup and acidification are performed, leading to the precipitation of the product, which is then purified, often by recrystallization from a solvent like methanol (B129727). google.com

Deuteration Strategies and Specific Labeling Positions

The synthesis of this compound requires the specific incorporation of seven deuterium (B1214612) atoms onto the core steroidal framework. The systematic name, Ethynyl Estradiol-2,4,9,6,6,16,16-d7, indicates the precise locations of these isotopic labels. The synthetic route for this labeled compound involves modifications to the standard synthesis of Ethynyl Estradiol, utilizing deuterium exchange reactions.

The introduction of deuterium atoms is generally achieved through strategies such as:

Acid-Catalyzed Hydrogen-Deuterium Exchange: This is a common method for labeling positions on the steroid's aromatic A-ring (positions 2 and 4) and other active sites. nih.gov The process typically involves treating a precursor or the final compound with a deuterium source, such as deuterium oxide (D₂O) or deuterated methanol (CH₃OD), in the presence of an acid catalyst. frontiersin.orgnih.gov This facilitates the exchange of protons for deuterons at specific, sterically accessible, and chemically active carbon centers. The protons at positions 2, 4, 9, and the two at position 16 are susceptible to this type of exchange under appropriate conditions.

Base-Catalyzed Exchange: For positions adjacent to a carbonyl group, such as the C-16 protons on the estrone precursor, base-catalyzed enolization can be used. frontiersin.org Using a deuterated base like sodium deuteroxide (NaOD) in a deuterated solvent promotes the formation of a deuterated enolate, which upon quenching incorporates deuterium at the α-carbon.

Reduction with Deuterated Reagents: To label the two positions at C-6, a synthetic intermediate could be prepared and subsequently reduced using a deuterium-donating reducing agent like sodium borodeuteride (NaBD₄). nih.gov

The synthesis of the d7 variant builds upon these principles, often involving deuterium exchange at specific carbon centers during the synthesis of the estrone precursor before the final ethynylation step. This ensures the stable incorporation of the deuterium atoms without altering the molecule's fundamental stereochemistry.

Isotopic Purity and Characterization for Research Applications

The utility of this compound as an internal standard is critically dependent on its high isotopic and chemical purity. Rigorous analytical characterization is therefore essential to validate each synthesized batch.

Molecular and Isotopic Characterization: The primary techniques for confirming the structure and isotopic enrichment are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). rsc.org

NMR Spectroscopy: ¹H NMR is used to confirm the absence of protons at the labeled positions (2, 4, 9, 6, 6, 16, and 16), while ²H NMR can be used to confirm the presence and location of the deuterium atoms. This provides definitive structural confirmation and insight into the isotopic purity at each specific site. rsc.org

Molecular Properties: Ethynyl Estradiol vs. This compound
PropertyEthynyl EstradiolThis compound
Molecular FormulaC₂₀H₂₄O₂C₂₀H₁₇D₇O₂
Molecular Weight296.40 g/mol303.45 g/mol
Deuterium Labeling PositionsN/A2, 4, 9, 6, 6, 16, 16

Purity and Research Applications: The chemical purity is typically assessed using High-Performance Liquid Chromatography (HPLC), with purity levels often exceeding 99%. google.com High isotopic purity (often >98%) is crucial to prevent isotopic crosstalk with the analyte signal in sensitive analytical methods. rsc.org

The primary research application of this compound is as an internal standard for the quantification of Ethynyl Estradiol in complex biological matrices like plasma or environmental samples. nih.gov In liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, the deuterated standard is spiked into a sample. Since it is chemically identical to the analyte, it co-elutes and experiences similar matrix effects and ionization suppression, but is distinguished by its higher mass. nih.gov This allows for highly accurate and precise quantification, correcting for variations during sample preparation and analysis. nih.gov The C-D bonds are also stronger than C-H bonds, which can slow down metabolism at the labeled sites, a phenomenon known as the kinetic isotope effect. This enhanced metabolic stability is another advantageous feature for its use in pharmacokinetic studies.

Advanced Analytical Methodologies for Ethynyl Estradiol D7 Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the definitive technique for the analysis of EE-d7. This approach offers unparalleled selectivity and sensitivity, enabling precise quantification even at picogram-per-milliliter (pg/mL) levels. thermofisher.comthermofisher.com

Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard quantification technique that ensures high accuracy by correcting for analyte loss during sample preparation and analysis. epa.gov The principle involves adding a known quantity of an isotopically labeled version of the analyte—in this case, Ethynyl (B1212043) Estradiol-d7—to the sample at the earliest stage of preparation. epa.gov

EE-d7 is an ideal internal standard for the quantification of Ethynyl Estradiol (B170435) (EE) because it is chemically identical to the analyte, ensuring it behaves the same way during extraction, derivatization, and chromatographic separation. However, its increased mass due to the seven deuterium (B1214612) atoms allows it to be distinguished from the unlabeled EE by the mass spectrometer. This mass shift is the cornerstone of the IDMS method.

The fundamental advantage of this approach is that any physical or chemical loss of the analyte during the analytical process is mirrored by a proportional loss of the internal standard. epa.gov Consequently, the accuracy of the measurement is not compromised by incomplete recovery. epa.gov The final concentration of the analyte is calculated based on the measured ratio of the analyte's signal to the internal standard's signal. epa.gov This co-elution strategy effectively compensates for matrix-induced effects such as ion suppression or enhancement, which are common challenges in complex samples like plasma or wastewater. nih.gov

Effective chromatographic separation is essential to resolve EE-d7 and its parent analyte from endogenous matrix components, thereby reducing ion suppression and improving analytical accuracy. Both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) systems are employed for this purpose, with UPLC offering advantages in speed and resolution due to its use of sub-2 µm particle columns. nih.govlcms.czlcms.cz

The choice of stationary phase (column) and mobile phase composition is critical. Reversed-phase chromatography is the most common approach. C18 columns are widely used, providing excellent retention and separation for steroid hormones. thermofisher.comresearchgate.netlcms.cz Other phases, such as Cyano (CN), are also utilized to achieve different selectivity. nih.govresearchgate.net

Mobile phases typically consist of a mixture of an aqueous solvent (e.g., water) and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. researchgate.netlcms.czaz-biopharm.de Gradient elution, where the proportion of the organic solvent is increased during the run, is frequently used to ensure that analytes are eluted with optimal peak shape in a short timeframe. thermofisher.comnih.govresearchgate.net

Interactive Table: Examples of Chromatographic Conditions for Ethynyl Estradiol Analysis

Parameter HPLC Method 1 HPLC Method 2 UPLC Method 1 UPLC Method 2
System Agilent 1100 Shimadzu Nexera ACQUITY UPLC H-Class Thermo Vanquish Horizon
Column Kinetex C18 (50x4.6 mm, 2.6 µm) researchgate.net C18 (50x2.1 mm, 5 µm) lcms.cz ACQUITY UPLC HSS Cyano (50x2.1 mm, 1.8 µm) nih.gov Hypersil GOLD VANQUISH C18 thermofisher.com
Mobile Phase A 0.1% Formic Acid in Water researchgate.net 5mM Ammonium Formate lcms.cz 2.0 mM Ammonium Trifluoroacetate nih.gov 5 mM Ammonium Formate, pH 4.5 thermofisher.com
Mobile Phase B Acetonitrile researchgate.net Acetonitrile:Methanol (B129727) lcms.cz Acetonitrile nih.gov Methanol thermofisher.com
Flow Rate 550 µL/min az-biopharm.de 300 µL/min lcms.cz 0.250 mL/min nih.gov Not Specified
Mode Gradient researchgate.net Gradient lcms.cz Gradient nih.gov Not Specified

The mass spectrometer detects and quantifies the separated compounds. Electrospray Ionization (ESI) is the most common ionization technique for this analysis because it is a soft ionization method suitable for polar molecules like steroids. lcms.czmdpi.com

A significant challenge with ethynyl estradiol is its relatively poor ionization efficiency. researchgate.net To overcome this, a chemical derivatization step is almost universally applied, most commonly using dansyl chloride. thermofisher.comresearchgate.netresearchgate.net This process adds a dansyl group to the phenolic structure of EE and EE-d7, which contains a tertiary amine. thermofisher.comresearchgate.net This amine is readily protonated, dramatically enhancing ionization efficiency in the positive ion mode (ESI+), leading to significantly lower limits of quantification. thermofisher.comresearchgate.net While less common, analysis in the negative ion mode (ESI-) without derivatization is also possible. mdpi.comnih.gov

Detection is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. thermofisher.comnih.govresearchgate.net MRM provides exceptional specificity by monitoring a unique fragmentation pathway for each compound. A specific precursor ion (the protonated molecule) is selected in the first quadrupole, fragmented in the second quadrupole (the collision cell), and a specific product ion is then monitored by the third quadrupole. nih.gov The specific mass-to-charge ratio (m/z) transitions for dansylated EE and its deuterated standards are well-established.

Interactive Table: Typical Mass Spectrometric Parameters for Dansylated Ethynyl Estradiol-d7

Parameter Value / Setting Source
Ionization Mode Positive Electrospray Ionization (ESI+) thermofisher.comnih.govresearchgate.net
Detection Mode Multiple Reaction Monitoring (MRM) thermofisher.comnih.govnih.gov
Precursor Ion (EE-d7) m/z 537.286 thermofisher.com
Product Ion (EE-d7) m/z 171.077 thermofisher.com
Precursor Ion (EE) m/z 530.2 nih.govresearchgate.net
Product Ion (EE) m/z 171.2 nih.govresearchgate.net
CID Gas Argon thermofisher.comnih.gov
Source Voltage +5500 V lcms.cz
Source Temperature 550 °C lcms.cz

Optimization of Chromatographic Separation (e.g., UPLC, HPLC Phases)

Sample Preparation Techniques for Complex Matrices

Before LC-MS/MS analysis, EE-d7 and the target analyte must be extracted from their complex biological or environmental matrix (e.g., plasma, urine, water). phenomenex.com This step is crucial for removing interfering substances like proteins, phospholipids, and salts, and for concentrating the analyte to detectable levels. The two primary methods used are Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

SPE is a highly selective and widely used sample preparation technique. It involves passing the liquid sample through a cartridge containing a solid sorbent. The analyte of interest is retained on the sorbent while impurities are washed away. The purified analyte is then eluted with a small volume of a strong solvent.

For ethynyl estradiol analysis, various SPE sorbents are used. After derivatization with dansyl chloride, the analyte becomes cationic, making mixed-mode strong cation exchange (SCX) sorbents particularly effective. thermofisher.comthermofisher.com This approach provides excellent cleanup by retaining the positively charged dansylated analyte while allowing neutral and acidic interferences to pass through. thermofisher.com Other sorbents like polymeric reversed-phase materials (e.g., HyperSep Retain PEP) are also used. nih.govresearchgate.net

A typical SPE protocol involves the following steps:

Conditioning: The sorbent is prepared with a solvent like methanol, followed by water or a buffer to ensure proper interaction with the sample. thermofisher.com

Loading: The pre-treated sample (e.g., diluted plasma) is loaded onto the cartridge. thermofisher.com

Washing: The cartridge is washed with a weak solvent to remove matrix interferences that are not strongly bound to the sorbent. thermofisher.com

Elution: The analyte of interest is recovered from the sorbent using a strong elution solvent. thermofisher.com

Interactive Table: Example of an SPE Protocol for Ethynyl Estradiol from Human Plasma

Step Procedure Purpose Source
Sorbent SOLA SCX (Strong Cation Exchange) 30 mg To retain the positively charged dansylated analyte thermofisher.com

| Conditioning | 1. 1000 µL Methanol 2. 1000 µL Water | To activate the sorbent for sample retention | thermofisher.com | | Loading | Load pre-treated plasma sample (diluted with 5 mM ammonium formate, pH 4.5) | To bind the analyte to the sorbent | thermofisher.com | | Washing | 1. 2 x 1000 µL Water/Methanol (95/5, v/v) 2. 1 x 1000 µL Water/Methanol (80/20, v/v) | To remove unbound matrix interferences | thermofisher.com | | Elution | 2 x 500 µL Methanol | To recover the purified analyte from the sorbent | thermofisher.com | | Post-Elution | Dry down under nitrogen and reconstitute for derivatization or analysis | To concentrate the analyte and prepare it for the next step | thermofisher.com |

LLE is a classic sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. phenomenex.com It is an economical and effective method for cleaning up complex matrices. phenomenex.comchromatographyonline.com

In the context of ethynyl estradiol analysis, the plasma sample is typically acidified and then mixed vigorously with an organic solvent. lcms.cz Being a hydrophobic molecule, ethynyl estradiol partitions into the organic layer, leaving behind polar, water-soluble impurities (like proteins and salts) in the aqueous layer. phenomenex.com The layers are then separated, and the organic phase containing the analyte is collected, evaporated, and reconstituted in a solvent compatible with the LC-MS/MS system. chromatographyonline.comlcms.cz

Commonly used organic solvents for the extraction of ethynyl estradiol from plasma include mixtures of methyl-tert-butyl ether (MTBE) and hexane, or ethyl acetate. researchgate.netresearchgate.netlcms.cz In some procedures, a protein precipitation step is performed prior to LLE to further improve cleanup efficiency. nih.gov While effective, LLE can sometimes be complicated by the formation of emulsions, which can make phase separation difficult. chromatographyonline.com

Derivatization Strategies for Enhanced Ionization (e.g., Dansyl Chloride)

Ethynyl estradiol possesses low intrinsic ionization capability, which can hinder its sensitive detection by mass spectrometry. researchgate.net To overcome this, derivatization with agents like dansyl chloride is a widely adopted strategy. nih.govlcms.czresearchgate.net This process introduces a basic secondary nitrogen into the ethynyl estradiol molecule, which is readily ionized in the acidic mobile phases commonly used in high-performance liquid chromatography (HPLC). nih.govresearchgate.net

The derivatization reaction with dansyl chloride targets the phenolic group of ethynyl estradiol under basic conditions. thermofisher.com This chemical modification significantly improves the ionization efficiency of the analyte in the mass spectrometer's ion source, particularly in the positive electrospray ionization (ESI) mode. lcms.czthermofisher.com The resulting dansylated derivative of ethynyl estradiol exhibits a strong protonated molecular ion, for instance at an m/z of 530. nih.govresearchgate.net Upon collision-induced dissociation, this ion generates a characteristic product ion, such as the one at m/z 171, which corresponds to the protonated 5-(dimethylamino)naphthalene moiety of the dansyl group. nih.govlcms.cz This specific fragmentation pattern is crucial for the high selectivity of tandem mass spectrometry (MS/MS) methods. nih.gov

The use of dansyl chloride derivatization has been instrumental in developing highly sensitive assays for ethynyl estradiol, enabling quantification at picogram-per-milliliter levels in biological samples like plasma. nih.gov this compound, when used as an internal standard, undergoes the same derivatization reaction, ensuring that any variations in the reaction efficiency are accounted for, thereby improving the accuracy and precision of the quantification. thermofisher.com

Method Validation and Performance Characteristics in Research

The validation of analytical methods for this compound quantification is critical to ensure the reliability and accuracy of research findings. This process involves a comprehensive evaluation of several performance characteristics.

Sensitivity (Limit of Detection, Limit of Quantification)

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). For ethynyl estradiol, achieving low pg/mL detection levels is often necessary for pharmacokinetic studies. nih.gov Derivatization with dansyl chloride coupled with LC-MS/MS has proven effective in reaching these low detection limits. nih.govlcms.cz

Several studies have reported impressive sensitivity for ethynyl estradiol quantification. For instance, a validated method achieved a lower limit of quantification (LLOQ) of 5 pg/mL in human plasma. thermofisher.comnih.gov Another highly sensitive method reported an LLOQ of 0.993 pg/mL. lcms.cz In some cases, LLOQs as low as 1.5 pg/mL have been achieved. researchgate.net The signal-to-noise ratio at the LLOQ is a key indicator of sensitivity, with values greater than 5:1 generally considered acceptable. az-biopharm.de One study reported a signal-to-noise ratio of 68 at the LLOQ of 0.993 pg/mL. sciex.com

Reported Limits of Quantification (LOQ) for Ethynyl Estradiol
LOQ (pg/mL)MatrixAnalytical MethodInternal StandardSource
5Human PlasmaLC-MS/MS with Dansyl Chloride DerivatizationDansyl-ethinylestradiol-d7 thermofisher.com
2.00Human PlasmaLC-MS/MS with Dansyl Chloride DerivatizationEthinyl estradiol-d4 az-biopharm.de
5Human PlasmaUPLC-MS/MS with Dansyl Chloride DerivatizationPrednisone nih.gov
1.0Human PlasmaUHPLC-LCMS-8040 with Dansyl Chloride DerivatizationEthinyl estradiol-D4 lcms.cz
1.500Human PlasmaUPLC-MS/MS with Dansyl Chloride Derivatization17-α-ethinyl estradiol-d4 scispace.com
0.993Human PlasmaLC-MS/MS with Dansyl Chloride DerivatizationD4 - Dansyl-Ethinyl Estradiol lcms.cz

Linearity and Calibration Range Assessment

The linearity of an analytical method establishes the relationship between the instrument response and the known concentration of the analyte. For ethynyl estradiol quantification, calibration curves are typically constructed over a wide dynamic range to accommodate varying concentrations in research samples.

Linearity is generally assessed by a correlation coefficient (r or r²) value close to 1.0. Studies have demonstrated excellent linearity for ethynyl estradiol assays, with correlation coefficients often exceeding 0.99. thermofisher.comijrpr.comjocpr.com For example, a method using dansyl chloride derivatization showed linearity over a range of 0.005 to 20 ng/mL. nih.gov Another study reported a linear dynamic range of 0.993 to 300.48 pg/mL with a correlation coefficient of 0.9980. lcms.czsciex.com A different UPLC-MS/MS method established a calibration curve from 1.500 to 150.0 pg/mL with a correlation coefficient (r²) of ≥0.9996. researchgate.netscispace.com

Linearity and Calibration Range for Ethynyl Estradiol Quantification
Linearity RangeCorrelation Coefficient (r or r²)Analytical MethodSource
0.005 - 20 ng/mLNot SpecifiedLC/MS/MS with Dansyl Chloride Derivatization nih.gov
5 - 200 pg/mL0.993 (r²)LC-MS/MS with Dansyl Chloride Derivatization thermofisher.com
0.15 - 3 ng/mL0.99989 (r²)LC-MS/MS ijrpr.com
2.00 - 300.00 pg/mL> 0.9900LC-MS/MS with Dansyl Chloride Derivatization az-biopharm.de
0.755 - 4.531 µg/mL0.99973RP-HPLC jocpr.com
1.500 - 150.0 pg/mL≥ 0.9996 (r²)UPLC-MS/MS with Dansyl Chloride Derivatization researchgate.netscispace.com
1 - 200 pg/mL0.9988 (R²)UHPLC-LCMS-8040 with Dansyl Chloride Derivatization lcms.cz
0.993 - 300.48 pg/mL0.9980 (r)LC-MS/MS with Dansyl Chloride Derivatization lcms.czsciex.com

Accuracy and Precision Determinations

Accuracy, often expressed as percent bias, and precision, expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD), are fundamental to method validation. Regulatory guidelines typically require bias and CV values to be within ±15% for quality control (QC) samples, and within ±20% for the LLOQ.

Validated methods for ethynyl estradiol consistently demonstrate high accuracy and precision. One study reported accuracy with a bias of less than 4% and precision with a %CV of less than 7.5%. nih.gov Another assay showed accuracy with bias values ranging from -10.6% to 10.1% and excellent precision. thermofisher.com In a separate study, the accuracy for ethynyl estradiol was found to be 100.5%, and the recovery was in the range of 98.0-99.5%, indicating a high level of accuracy. researchgate.netjocpr.com

Accuracy and Precision Data for Ethynyl Estradiol Quantification
Accuracy (% Bias or Recovery)Precision (%CV or %RSD)Concentration LevelsAnalytical MethodSource
< 4%< 7.5%0.005-20 ng/mLLC/MS/MS with Dansyl Chloride Derivatization nih.gov
-10.6% to 10.1%< 15%QC levelsLC-MS/MS with Dansyl Chloride Derivatization thermofisher.com
98.74% (recovery)Not SpecifiedQC levelsLC-MS/MS ijrpr.com
ReliableReliableLLOQ 2.00 pg/mLLC-MS/MS az-biopharm.de
98.0-99.5% (recovery)0.87% (method), 0.28% (intermediate)Spiked samplesRP-HPLC jocpr.com
100.5%Not SpecifiedQC levelsLC-MS researchgate.net

Recovery and Matrix Effect Evaluation

Recovery experiments determine the efficiency of the extraction process, while matrix effect evaluations assess the influence of co-eluting endogenous components on the ionization of the analyte. The use of a stable isotope-labeled internal standard like this compound is crucial for compensating for both extraction losses and matrix effects. thermofisher.com

A study using a specific solid-phase extraction (SPE) method reported an excellent analyte recovery of 91.3% for ethynyl estradiol and 88.4% for the internal standard. thermofisher.com The same study demonstrated exceptionally low matrix effects, with an internal standard normalized matrix factor of 1.03, indicating that the selectivity of the extraction phase effectively minimized interference. thermofisher.com Another investigation found that while liquid-liquid extraction (LLE) had superior recovery, the high-throughput nature of a 96-well SPE plate was more advantageous. icr.ac.uk The recovery in that study ranged from 66.6% to 95.1% for various analytes. icr.ac.uk

Role of this compound as an Internal Standard in Bioanalytical Research

In the field of bioanalytical chemistry, achieving accurate and precise quantification of analytes in complex biological matrices is a primary objective. The use of an internal standard is a fundamental strategy to correct for variations that can occur during sample preparation and analysis. Stable isotope-labeled (SIL) compounds are widely regarded as the most suitable internal standards for quantitative mass spectrometry-based assays due to their unique properties. sigmaaldrich.com this compound, a deuterated analog of Ethynyl Estradiol, exemplifies the ideal characteristics of an internal standard for bioanalytical research.

An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process. sigmaaldrich.com Its purpose is to compensate for the potential loss of the analyte during extraction, evaporation, and reconstitution steps, as well as to correct for variations in instrument response, such as injection volume inconsistencies and matrix-induced ion suppression or enhancement in mass spectrometry. sigmaaldrich.comnih.gov

This compound serves as an ideal internal standard for the quantification of Ethynyl Estradiol for several reasons:

Similar Physicochemical Behavior : Because the core molecular structure of this compound is nearly identical to that of unlabeled Ethynyl Estradiol, it exhibits the same behavior during sample extraction, cleanup, and chromatographic separation. sigmaaldrich.com This ensures that any analyte loss or variability experienced during the analytical process is mirrored by the internal standard.

Co-elution : In liquid chromatography, this compound co-elutes with the native analyte, meaning they travel through the analytical column and enter the mass spectrometer at the same time. This is crucial for correcting matrix effects, which can vary across a chromatographic run.

Mass Differentiation : The seven deuterium atoms in this compound give it a higher molecular weight than the unlabeled compound. This mass difference is easily resolved by a mass spectrometer, allowing for simultaneous but distinct detection of both the analyte and the internal standard without mutual interference.

Metabolic Stability : Multi-site deuteration, as seen in the d7 analog, can minimize metabolic shunting, preserving the integrity of the standard throughout the analytical process.

The use of deuterated standards like this compound, often in conjunction with derivatization techniques using reagents like dansyl chloride to enhance sensitivity, is central to the development of robust and reliable bioanalytical methods. obgynkey.comnih.govresearchgate.netaz-biopharm.dethermofisher.com These methods, typically employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are capable of achieving extremely low limits of quantification, which is essential for measuring the low concentrations of synthetic hormones like Ethynyl Estradiol found in biological and environmental samples. researchgate.net

The following tables summarize findings from various research applications where deuterated Ethynyl Estradiol has been used as an internal standard.

Table 1: Application of Deuterated Ethynyl Estradiol in Bioanalytical Methods

Analytical Method Analyte Internal Standard Matrix Lower Limit of Quantification (LLOQ) Reference
UPLC-MS/MS Ethynyl Estradiol This compound Plasma 1.5 pg/mL
LC-MS/MS Ethynyl Estradiol Ethynyl Estradiol-d4 Human Plasma 2.5 pg/mL nih.gov
LC-MS/MS Ethinyl Estradiol Tetra-deuterated-EE2 Serum 2.5 pg/mL obgynkey.com
HPLC/ESI-MS/MS 17α-ethinylestradiol Deuterated 17α-ethinylestradiol Aquatic Samples 1 ng/L researchgate.net
LC-MS/MS Ethinyl Estradiol Ethinyl Estradiol-d4 Human Plasma 5 pg/mL thermofisher.com

Table 2: Performance Data for an LC-MS/MS Assay Using this compound This table presents data from a study that used dansyl-derivatized this compound to quantify Ethynyl Estradiol in human plasma. thermofisher.com

ParameterAnalyte (Ethynyl Estradiol)Internal Standard (this compound)
Analyte Recovery 91.3%88.4%
Matrix Factor 1.021.01
IS-Normalized Matrix Factor 1.01N/A
Precision (CV%) of Matrix Factor 3.0%2.6%

Mechanistic Metabolism Research Employing Ethynyl Estradiol D7

In Vitro Metabolic Investigations using Microsomal Systems

In vitro studies using liver microsomes, which are rich in drug-metabolizing enzymes, are fundamental to understanding the primary biotransformation routes of xenobiotics. Research using Ethynyl (B1212043) Estradiol (B170435) and its deuterated analogs in human and rat liver microsomes has illuminated the key enzymatic processes involved in its breakdown. researchgate.netnih.govmdpi.com

The initial and rate-limiting step in the metabolism of Ethynyl Estradiol is oxidation, a process predominantly mediated by the Cytochrome P450 (CYP) superfamily of enzymes. mdpi.comnih.gov Multiple P450 isoforms are involved in its biotransformation. nih.govnih.gov The primary oxidative pathway is 2-hydroxylation, which converts the parent compound into a catechol estrogen. nih.govnih.govnih.govtandfonline.com

Studies have identified CYP3A4 as the main enzyme responsible for this 2-hydroxylation reaction. nih.govnih.govnih.govwikipedia.orgfda.gov Further investigations using isoform-specific monoclonal antibodies in human liver microsomes confirmed that CYP3A4 accounts for approximately 54% of 2-hydroxy-ethinyl estradiol formation, with CYP2C9 being the second most significant contributor at about 24%. nih.gov Other isoforms, including CYP1A1, CYP1A2, and CYP2C19, also contribute to its metabolism, though to a lesser extent. nih.govpharmgkb.org While hydroxylation can also occur at other positions on the steroid ring, such as C4, C6, and C16, these are considered minor pathways compared to 2-hydroxylation. nih.govfda.gov

Table 1: Cytochrome P450 Isoforms Involved in Ethynyl Estradiol Metabolism This table is interactive. You can sort and filter the data.

CYP Isoform Role in Metabolism Reference
CYP3A4 Primary enzyme for 2-hydroxylation nih.govnih.govnih.govwikipedia.org
CYP2C9 Major contributor to 2-hydroxylation nih.govnih.govwikipedia.org
CYP1A1 Catalyzes metabolism, high catalytic efficiency nih.govpharmgkb.org
CYP1A2 Contributes to metabolism nih.govnih.govpharmgkb.org
CYP2C19 Contributes to metabolism nih.govwikipedia.org
CYP3A5 Contributes to hydroxylation nih.govpharmgkb.orgdrugbank.com

Following CYP-mediated oxidation, Ethynyl Estradiol is converted into various hydroxylated and subsequently conjugated metabolites to facilitate its excretion. nih.govfda.gov

Hydroxylated Metabolites : The main products of oxidation are catechol estrogens, primarily 2-hydroxy-ethinyl estradiol. nih.govnih.gov 4-hydroxy-ethinyl estradiol is another key catechol metabolite. nih.gov These hydroxylated intermediates are more polar than the parent compound.

Conjugated Metabolites : To be effectively eliminated, the hydroxylated metabolites undergo Phase II conjugation reactions. nih.gov

Sulfation : Ethynyl Estradiol and its metabolites are conjugated with sulfate (B86663) by sulfotransferases (SULTs) like SULT1E1, SULT1A1, and SULT1A3. nih.govpharmgkb.orgnih.gov Sulfate conjugates are major circulating forms of the metabolites. nih.gov

Glucuronidation : Glucuronide conjugates are formed via the action of UDP-glucuronosyltransferases (UGTs). nih.govpharmgkb.org These conjugates are the predominant form found in urine. nih.gov

Methylation : The catechol estrogen metabolites can also be methylated by the enzyme Catechol-O-methyltransferase (COMT). nih.govdrugbank.comoup.com

Table 2: Key Metabolites of Ethynyl Estradiol Identified in In Vitro Systems This table is interactive. You can sort and filter the data.

Metabolite Class Specific Metabolite/Conjugate Enzyme Family Reference
Hydroxylated 2-hydroxy-ethinyl estradiol Cytochrome P450 nih.govnih.govnih.gov
Hydroxylated 4-hydroxy-ethinyl estradiol Cytochrome P450 nih.gov
Conjugated Sulfate Conjugates Sulfotransferases (SULTs) nih.govpharmgkb.orgnih.gov
Conjugated Glucuronide Conjugates UDP-glucuronosyltransferases (UGTs) nih.govpharmgkb.org

The oxidative metabolism of Ethynyl Estradiol, particularly the formation of catechol estrogens, can lead to the generation of chemically reactive intermediates. nih.govoup.com These catechols can be further oxidized into highly reactive ortho-quinones. nih.govoup.com Such reactive species have the potential to bind covalently to cellular macromolecules, but they can be detoxified by cellular nucleophiles like glutathione (B108866) (GSH). nih.govoup.com

In vitro experiments using liver microsomes have successfully "trapped" these reactive metabolites. nih.govdntb.gov.ua By incubating deuterated Ethynyl Estradiol with microsomes in the presence of trapping agents like glutathione or N-acetylcysteine, researchers can detect and identify the resulting adducts using high-resolution mass spectrometry. researchgate.netnih.govnih.gov The presence of the deuterium (B1214612) label is crucial for confirming the identity of these adducts against a complex background of endogenous molecules. researchgate.netmdpi.com Studies have demonstrated that the formation of these polar glutathione adducts is dependent on the initial NADPH-dependent 2-hydroxylation step. tandfonline.com

Identification of Hydroxylated and Conjugated Metabolites

In Vivo Metabolic Studies in Animal Models (Non-Human)

In vivo studies in animal models are essential to confirm and expand upon the findings from in vitro systems, providing a more complete picture of a compound's metabolic profile within a whole organism.

Research in animal models has corroborated the metabolic pathways identified in vitro. Studies in rats using radiolabeled Ethynyl Estradiol revealed that 2-hydroxylation is a more significant metabolic pathway for Ethynyl Estradiol than for the endogenous hormone estradiol. tandfonline.com This is attributed to the 17α-ethynyl group, which sterically hinders the alternative 16α-hydroxylation pathway, thereby favoring metabolism at the 2-position. tandfonline.com A significant portion (75%) of the radiolabel from tritiated Ethynyl Estradiol was eliminated in rats, indicating extensive in vivo conjugation with glutathione or other nucleophilic groups. tandfonline.com

Studies in other species, such as mussels, have also been conducted. When exposed to Ethynyl Estradiol in water, mussels absorb the compound but exhibit a much lower capacity for esterification and sulfation compared to their handling of estradiol. frontiersin.org Consequently, the majority of the compound remains as the free steroid, leading to a significantly shorter biological half-life. frontiersin.org In Sprague-Dawley rats, administration of Ethynyl Estradiol was shown to increase the synthesis and expression of the low-density lipoprotein receptor in the liver. medchemexpress.com

Ethynyl Estradiol not only undergoes metabolism but can also influence the enzymes that metabolize other compounds (xenobiotics). wikipedia.orgnih.gov

Enzyme Inhibition : In vitro studies using reconstituted rat hepatic enzymes demonstrated that Ethynyl Estradiol can act as a mechanism-based inhibitor of CYP2B1. pharmgkb.orgpharmgkb.org

Enzyme Induction : The metabolism of Ethynyl Estradiol can be influenced by other xenobiotics. Perinatal exposure of rats to polybrominated biphenyls (PBBs), known enzyme inducers, resulted in a significant increase in the in vitro hepatic microsomal metabolism of Ethynyl Estradiol. tandfonline.com

Modulation of Endogenous Pathways : In rats, dietary administration of Ethynyl Estradiol was found to alter hepatic testosterone (B1683101) metabolism and the expression of certain cytochrome P-450 enzymes. health.state.mn.us In autoimmune-prone MRL/lpr mice, treatment with Ethynyl Estradiol led to significant alterations in lipoprotein metabolism, particularly an increase in LDL cholesterol. ahajournals.org Conversely, other studies in male rats have shown that high doses of Ethynyl Estradiol can reduce plasma cholesterol levels. ahajournals.org

Pharmacokinetic Studies (e.g., Clearance, Distribution) in Animal Models

The use of deuterated internal standards, such as Ethynyl Estradiol-d7, is critical in pharmacokinetic studies to ensure the accurate quantification of the target analyte, Ethynyl Estradiol (EE), in biological matrices. researchgate.netscispace.com This is particularly important for a compound like EE, which is administered in low doses and undergoes extensive metabolism, making its plasma concentration difficult to measure accurately. researchgate.netnih.gov The stable isotope-labeled version allows for clear differentiation from endogenous interferences, enhancing the sensitivity and specificity of analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netscispace.com

Animal models are indispensable for defining the pharmacokinetic profiles of compounds like EE, including parameters such as clearance and volume of distribution. vin.commsdvetmanual.com Studies have been conducted in various species to understand how EE is absorbed, distributed, metabolized, and excreted (ADME). For instance, the baboon has been identified as a suitable animal model for the clinical pharmacology of EE, as pharmacokinetic parameters in this species have shown similarity to those in humans. nih.gov Research in baboons has demonstrated that the half-lives of free and sulfoconjugated EE are comparable. nih.gov

In other animal models, such as rhesus monkeys and rabbits, analytical methods have been developed using deuterated EE (e.g., Ethynyl Estradiol-d4) as an internal standard to facilitate pharmacokinetic research. researchgate.net These studies are essential for establishing the foundational pharmacokinetic parameters that inform further clinical investigation. The development of highly sensitive assays, capable of detecting EE at picogram-per-milliliter concentrations, has been crucial for characterizing its pharmacokinetics in preclinical animal species. researchgate.net

Table 1: Application of Deuterated Ethynyl Estradiol in Animal Pharmacokinetic Studies

Animal ModelIsotope UsedStudy FocusKey FindingReference
BaboonNot specified, but compared to human studiesComparative pharmacokinetics of EE-sulfatesIdentified as a suitable model for clinical pharmacology due to similar PK parameters to humans. nih.gov
Rhesus MonkeyDeuterated EE (as internal standard)Development of a sensitive analytical method for plasma EE quantificationFacilitated the development of a highly sensitive and specific method for trace level EE analysis.
RabbitEthynyl Estradiol-d4 (as internal standard)Pharmacokinetic study of combination contraceptive patchesMethod validated for pharmacokinetic studies, demonstrating utility in this species.
RatDeuterated EE2In vitro metabolism using liver microsomesIsotopic labeling was crucial for confirming metabolites and removing endogenous interferences. mdpi.com

Enterohepatic Recirculation and Extrahepatic Metabolism in Animal Physiologies

Animal studies provide compelling evidence for the significance of enterohepatic recirculation in the metabolism of Ethynyl Estradiol. nih.gov This process involves the conjugation of EE in the liver, primarily to glucuronide and sulfate conjugates, followed by excretion into the bile. nih.govfda.gov In the intestines, these conjugates can be hydrolyzed by bacterial enzymes, releasing the active EE, which is then available for reabsorption into the bloodstream. This recirculation can significantly influence the compound's pharmacokinetic profile and bioavailability. nih.gov

Research in rats has provided quantitative insights into this process. Following intravenous administration of radiolabeled Ethynyl Estradiol, about 74% to 76% of the radioactivity is excreted in the bile within 8 hours. nih.gov Another study in rats found that after intravenous administration of 6,7-3H-ethinylestradiol, 12% of the dose appeared in the bile as ethinylestradiol-glucuronide. The enzymatic removal of the glucuronic acid moiety in the gut by bacteria makes the active estrogen available again for the enterohepatic circulation, a process considered to be of biological importance in the rat.

Table 2: Findings on Biliary Excretion and Enterohepatic Circulation of Ethynyl Estradiol in Rats

ParameterFindingExperimental DetailReference
Total Biliary Excretion74-76% of the administered doseMeasured over 8 hours following intravenous injection of [6,7-3H]ethynylestradiol. nih.gov
Conjugate in Bile12% of the dose appears as ethinylestradiol-glucuronideFollowing intravenous administration of 6,7-3H-ethinylestradiol.
Gut Wall Metabolism40% of the drug is metabolized by the gut wallObserved after intraduodenal administration in rats. nih.gov
Hepatic First-Pass Metabolism79% of the drug in portal blood is metabolized by the liverObserved after intraduodenal administration in rats. nih.gov

Environmental Research and Degradation Dynamics of Ethynyl Estradiol with D7 for Tracing/quantification

Occurrence and Detection in Environmental Compartments

Ethynyl (B1212043) estradiol (B170435) is frequently detected in various environmental compartments, primarily as a result of its incomplete removal during wastewater treatment processes. mdpi.commdpi.com It is introduced into aquatic systems through the excretion of its users, with subsequent discharge from sewage treatment plants. europa.eugov.bc.ca

Concentrations of EE2 are typically found in the nanogram per liter (ng/L) range in surface waters and wastewater effluents. mdpi.commdpi.com For instance, a study in Belgium detected EE2 in 48% of river water samples, with a mean concentration of 0.042 ng/L. nih.gov While often found at low levels, these concentrations can still exceed the predicted no-effect concentration (PNEC) for aquatic life, which is a benchmark for environmental risk assessment. europa.eunih.gov In some cases, EE2 has been detected in drinking water, raising further concerns. mdpi.com

The analysis of such low concentrations requires highly sensitive analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly used method for the detection and quantification of EE2 in environmental samples. The use of an isotopically labeled internal standard like Ethynyl Estradiol-d7 is essential in these analytical methods to correct for matrix effects and variations in instrument response, thereby ensuring the accuracy of the quantitative results.

Table 1: Reported Concentrations of Ethynyl Estradiol in Various Environmental Compartments

Environmental Compartment Concentration Range (ng/L) Detection Frequency Country/Region
Surface Water (Rivers) Mean: 4.433 ng/L (for E1) 100% (for E1), 98% (for E2), 48% (for EE2) Belgium nih.gov
Surface Water Typically <1 ng/L Widespread Global europa.eu
Wastewater Treatment Plant Effluent 0.4 ng/L (mean) - - gov.bc.ca
Wastewater Treatment Plant Influent 3 ng/L (mean) - - gov.bc.ca
Drinking Water Detected - Various mdpi.com

Degradation Pathways and Kinetics in Aquatic Systems

The persistence of Ethynyl Estradiol in aquatic environments is influenced by various degradation processes, including photodegradation, biodegradation, and advanced oxidation processes.

Photodegradation, or photolysis, is a process where light energy drives chemical reactions that can break down contaminants. For EE2, both direct photolysis (absorption of light by the EE2 molecule itself) and indirect photolysis (reaction with photochemically generated reactive species) can occur in sunlit surface waters. mdpi.com

Studies have shown that the photodegradation of EE2 can proceed through several pathways. nih.gov One primary pathway involves the transformation of the phenolic moiety of the molecule. nih.gov Another pathway, observed at neutral pH, involves degradation at the aliphatic carbon linked to the aromatic ring. nih.gov The efficiency of photodegradation can be influenced by environmental factors such as pH and the presence of other substances like dissolved organic matter. nih.gov Identified photodegradation products include a hydroperoxide and various isomeric dimeric oxidation products. nih.gov

Biodegradation is a key process for the removal of EE2 from the environment, mediated by a diverse range of microorganisms. mdpi.comnih.gov

Bacterial Degradation: Numerous studies have demonstrated the ability of heterotrophic bacteria, commonly found in activated sludge of wastewater treatment plants, to degrade EE2. nih.gov Strains of Rhodococcus, for example, have shown significant removal capabilities, with Rhodococcus rhodochrous being able to completely remove detectable EE2 within 48 hours in a laboratory setting. nih.gov Other bacteria like Pseudomonas putida and Rhodococcus zopfii have also been shown to effectively biodegrade EE2. mdpi.com The degradation can be metabolic, where the bacteria use EE2 as a carbon source, or co-metabolic, where the degradation occurs in the presence of other growth substrates. mdpi.com

Algal Degradation: Microalgae also play a role in the biotransformation of EE2. core.ac.uknih.gov Species such as Scenedesmus quadricauda, Haematococcus pluvialis, and Selenastrum capricornutum have been found to effectively remove EE2. nih.govnih.gov The degradation pathways in algae can involve demethylation of EE2 to estradiol (E2) and methoxylation, which alters the ethynyl group and promotes further breakdown. nih.gov Some microalgae can utilize EE2 as a nutritional source. core.ac.uk

Table 2: Examples of Microbial and Algal Species Involved in Ethynyl Estradiol Biodegradation

Organism Type Species Removal Efficiency Reference
Bacteria Rhodococcus rhodochrous No detectable EE2 after 48h nih.gov
Bacteria Rhodococcus zopfii 86.5% after 24h (encapsulated) mdpi.com
Bacteria Pseudomonas putida 73.8% after 24h (encapsulated) mdpi.com
Microalgae Scenedesmus quadricauda 58% after 10.5 days nih.gov
Microalgae Chlorella sp. 97% core.ac.uk

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods used to remove persistent organic pollutants like EE2 from water. mdpi.com These processes rely on the generation of highly reactive radicals, such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO4•−), which can effectively oxidize and break down the EE2 molecule. mdpi.comarviatechnology.comscilit.com

Commonly studied AOPs for EE2 removal include:

Ozonation: The use of ozone (O3) has been shown to be highly effective, achieving over 99% removal of EE2 at sufficient ozone doses. nih.gov

UV/H2O2: This process involves the use of ultraviolet (UV) light in combination with hydrogen peroxide (H2O2) to generate hydroxyl radicals.

Fenton and Photo-Fenton Processes: These methods use iron salts and hydrogen peroxide (Fenton) or UV light, iron salts, and hydrogen peroxide (photo-Fenton) to produce hydroxyl radicals. mdpi.com

Sulfate Radical-Based AOPs: These emerging AOPs generate sulfate radicals, which have a high redox potential and can be effective over a wide pH range. scilit.com

Electrochemical AOPs: These techniques use an electric current to generate reactive oxygen species on the surface of an electrode, leading to the degradation of EE2. kuleuven.be

While AOPs can achieve high removal rates, they can also lead to the formation of transformation products. nih.govkuleuven.be

Biodegradation Processes by Microbial and Algal Species

Identification and Characterization of Environmental Transformation Products

The degradation of Ethynyl Estradiol through both biotic and abiotic processes results in the formation of various transformation products (TPs). The identification of these TPs is crucial for a complete understanding of the environmental fate of EE2 and to assess whether the degradation processes lead to detoxification.

Advanced analytical techniques, such as high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS), are essential for the identification and characterization of these TPs. core.ac.ukkuleuven.be

Some identified transformation products from different degradation pathways include:

Photodegradation: Products can include a hydroperoxide and various isomeric dimeric oxidation products. nih.gov In some cases, isomerization of EE2 has been observed. nih.gov

Biodegradation: Microbial degradation can lead to the formation of metabolites such as estrone (B1671321) (E1) through the oxidation of the C-17 position of EE2. mdpi.com Further hydroxylation and cleavage of the steroid rings can also occur. mdpi.com Algal biotransformation can result in products like ethinylestradiol glucoside. core.ac.uk

Advanced Oxidation Processes: AOPs can generate a range of TPs, including hydroxylated and/or halogenated derivatives and ring-opening products, depending on the specific process and water matrix. kuleuven.be For example, chlorination of water containing estrogens can lead to the formation of chlorinated derivatives. acs.org

The estrogenic activity of some of these transformation products can be lower than the parent compound, but in some cases, the bioactivity may persist. kuleuven.be

Research Applications Beyond Analytical Internal Standard

Development of Reference Standards for Pharmaceutical Research

High-quality reference standards are fundamental to ensuring the accuracy and reliability of pharmaceutical testing. Ethynyl (B1212043) Estradiol-d7 is available as a certified reference material for use in pharmaceutical research and quality control. lgcstandards.comcwsabroad.comcymitquimica.com These standards are essential for the development and validation of analytical methods designed to quantify Ethinyl Estradiol (B170435) in various pharmaceutical formulations. synzeal.com The availability of a stable isotope-labeled standard like Ethynyl Estradiol-d7 allows for the precise calibration of analytical instruments and the accurate determination of the analyte's concentration in everything from bulk drug substances to finished dosage forms. synzeal.comnih.gov

Stability Indicating Method Development for Related Compounds

Stability-indicating analytical methods are crucial for monitoring the degradation of active pharmaceutical ingredients (APIs) and identifying potential impurities. Several studies have focused on developing such methods for Ethinyl Estradiol in combination with other drugs, like Levonorgestrel and Gestodene. humanjournals.comjddtonline.infoinnovareacademics.in These methods are designed to separate the intact API from its degradation products, which is vital for ensuring the safety and efficacy of the medication. humanjournals.com The development of these high-performance liquid chromatography (HPLC) methods often involves stress testing under various conditions (acidic, alkaline, oxidative, thermal) to force degradation. nih.govinnovareacademics.in While these studies may not always directly use this compound in the final routine analysis, the principles of method development and validation are often established using such stable isotope-labeled compounds to ensure specificity and accuracy. The goal is to create a robust method capable of quantifying impurities at very low levels. humanjournals.com

Mechanistic Studies on Endocrine System Interactions in Non-Human Organisms

Ethinyl Estradiol is a well-known endocrine-disrupting chemical (EDC) that can have significant effects on the reproductive systems of various organisms. mdpi.comnih.gov Deuterated forms of Ethinyl Estradiol, such as this compound, are instrumental in studying its environmental fate and its interactions with the endocrine systems of non-human organisms. diva-portal.orgeurofins.comepa.gov

In studies investigating the degradation of Ethinyl Estradiol, isotopically labeled versions are used to trace the formation of by-products. For instance, in ozonation studies of 17α-ethinylestradiol, a deuterated form (d4) was used alongside the parent compound to help identify transformation products via mass spectrometry. researchgate.net Such studies are critical for assessing the potential toxicity of degradation products, which can sometimes be more harmful than the original compound. researchgate.net

Furthermore, research on the effects of EDCs on wildlife often employs these labeled compounds to understand how they are metabolized and distributed within an organism's body, providing insight into the mechanisms of toxicity. nih.govresearchgate.net These studies help to elucidate how synthetic estrogens interfere with natural hormone synthesis, transport, and receptor binding in various species. mdpi.comepa.gov

Bioavailability and Disposition Studies in Animal Models

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is a cornerstone of pharmaceutical development. researchgate.net this compound plays a key role in preclinical ADME studies conducted in animal models. By using the deuterated version as a tracer, researchers can accurately quantify the parent drug and its metabolites in biological samples like plasma, tissues, and excreta. nih.gov

For example, studies in rats have utilized deuterated Ethinyl Estradiol to investigate its pharmacokinetics and bioavailability. nih.govresearchgate.net These studies are essential for determining how the drug is absorbed and eliminated from the body, which is critical information for predicting its behavior in humans. researchgate.net The use of stable isotope-labeled compounds allows for highly sensitive and specific quantification, often using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is necessary due to the low concentrations of Ethinyl Estradiol typically present in biological systems. lcms.cznih.govnih.govwaters.com In some cases, derivatization techniques are paired with the use of a deuterated internal standard to further enhance detection sensitivity for trace-level analysis in preclinical animal studies. researchgate.net

Below is a table summarizing key pharmacokinetic parameters of Ethinyl Estradiol from a study, illustrating the type of data generated in bioavailability and disposition research.

ParameterValueUnits
Cmax74.1 ± 35.6pg/mL
Tmax1.5 ± 0.5h
AUC487.4 ± 166.6pg*h/mL
Half-life8.4 ± 4.8h
Clearance58.0 ± 19.8L/h
Data represents a 30µg oral dose. drugbank.com

These comprehensive studies, enabled by tools like this compound, are fundamental to building a complete profile of a drug's behavior and ensuring its safety and efficacy before it reaches clinical trials. nih.govmdpi.com

Future Research Directions in Ethynyl Estradiol D7 Studies

Emerging Analytical Techniques and Automation

The future of Ethynyl (B1212043) Estradiol-d7 analysis lies in the development of more sensitive, specific, and high-throughput analytical methods. While Ethynyl Estradiol-d7 is primarily used as an internal standard for quantifying ethinyl estradiol (B170435) (EE2) in complex matrices, advancements in analytical instrumentation and automation are set to refine its application.

Current methods, predominantly based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), are continuously evolving. researchgate.netnih.gov A significant future direction is the enhancement of detection sensitivity, which is crucial due to the low concentrations of EE2 often found in biological and environmental samples. waters.com One promising approach is the use of derivatization agents, such as dansyl chloride, which can be used to enhance the ionization efficiency of ethinyl estradiol in the mass spectrometer's ion source. researchgate.netthermofisher.com This process introduces a readily ionizable group into the molecule, significantly improving signal intensity and allowing for quantification at the picogram-per-milliliter (pg/mL) or even femtogram-per-milliliter (fg/mL) level. researchgate.net

Innovations in sample preparation, particularly solid-phase extraction (SPE), are also a key area of research. nih.gov The development of novel SPE sorbents, such as mixed-mode cation exchange (e.g., Oasis MCX) or fritless polymeric phases (e.g., SOLA), offers improved cleanup of complex matrices like plasma or wastewater. thermofisher.comnih.gov These advanced materials provide higher recovery rates and reduce matrix effects, which are common challenges in trace analysis. thermofisher.com

Automation is poised to revolutionize the analytical workflow for estrogen analysis. The integration of automated SPE systems, using 96-well plates and robotic liquid handlers, can significantly increase sample throughput and improve reproducibility by minimizing manual handling steps. nih.govmst.dk On-line SPE methods, which directly couple the extraction process to the LC-MS/MS system, further streamline the analysis, although they require careful optimization to avoid compromising chromatographic performance. nih.gov The combination of high-resolution mass spectrometry (HRMS) with these automated systems will enable untargeted screening for metabolites and environmental transformation products, a task for which deuterated standards like this compound are invaluable for identification and structural elucidation. mdpi.com

Table 1: Comparison of Emerging Analytical Techniques for Estrogen Analysis

TechniquePrincipleAdvantageFuture Direction/ApplicationReference
Derivatization with Dansyl ChlorideChemical modification of the analyte to introduce a highly ionizable group (tertiary amine).Dramatically increases ionization efficiency and sensitivity in positive ion mode ESI-MS. Allows for detection at pg/mL to fg/mL levels.Application in ultra-trace quantification for pharmacokinetic studies in preclinical animal models. researchgate.netthermofisher.com
Advanced Solid-Phase Extraction (SPE)Use of novel sorbents (e.g., mixed-mode, polymeric, fritless) for sample cleanup and concentration.Higher analyte recovery, reduced ion suppression from complex matrices, and improved reproducibility.Development of material-specific methods for various matrices (plasma, wastewater) and integration into automated, high-throughput workflows. thermofisher.comnih.gov
Automated/On-line SPE-LC-MS/MSDirect coupling of the extraction process with the analytical system using robotic handlers.Reduces manual steps, increases throughput, minimizes sample contamination, and improves precision.Wider adoption for routine clinical and environmental monitoring, requiring optimization of elution programs to be compatible with analytical chromatography. nih.govmst.dk
High-Resolution Mass Spectrometry (HRMS)Provides highly accurate mass measurements, enabling confident identification of unknown compounds.Facilitates untargeted screening and structural elucidation of metabolites and transformation products.Use in combination with isotopic labeling (like this compound) for untargeted metabolomics and environmental fate studies. mdpi.com

Advanced Computational Modeling of Metabolic Pathways and Environmental Fate

Advanced computational modeling represents a critical frontier in understanding the biological and environmental journey of this compound and its non-deuterated parent compound. These in silico tools are becoming indispensable for predicting metabolic fate, identifying potential transformation products, and assessing ecological risk without exhaustive experimental studies. acs.orgfda.gov

Physiologically based pharmacokinetic (PBPK) models are a key area of future research. These models simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound within a biological system, such as a fish or a human. fda.govoup.com By integrating experimental data on enzyme kinetics and blood flow, PBPK models can predict the internal concentrations of ethinyl estradiol and its metabolites in various tissues. fda.govoup.com For example, models of the fish hypothalamic-pituitary-gonadal (HPG) axis have been developed to understand how estrogen exposure affects reproductive endpoints, simulating plasma concentrations of key hormones in response to EE2. oup.comoup.com Future models could be refined to specifically account for the kinetic isotope effect of deuterated compounds like this compound, providing a more nuanced understanding of its metabolic stability.

In the context of environmental science, computational models are being developed to predict the fate and transformation of estrogens in wastewater treatment plants (WWTPs) and aquatic ecosystems. nih.govtandfonline.com These models use factors like demographic data, excretion rates, and the specifics of WWTP processes to estimate the loading and removal of estrogens. tandfonline.com Furthermore, quantum chemical calculations and reaction pathway models can predict the products formed during environmental processes like chlorination or photolysis. nih.gov For instance, modeling has shown that chlorination of steroids can lead to various derivatives, and these predictive tools help prioritize which transformation products to look for in real-world samples. acs.orgnih.gov

The integration of these fate models with molecular docking simulations offers a powerful approach to risk assessment. acs.org After predicting the formation of a metabolite or environmental degradant, docking models can evaluate whether these new compounds retain the ability to bind to biological targets, such as the estrogen receptor. acs.org This allows for a rapid screening of potential biological activity, helping to determine if transformation eliminates or conserves the endocrine-disrupting risk associated with the parent compound. acs.org

Table 2: Applications of Computational Modeling in Ethinyl Estradiol Research

Modeling ApproachDescriptionKey Application for Ethinyl EstradiolFuture DevelopmentReference
Physiologically Based Pharmacokinetic (PBPK) ModelingA mathematical model that simulates the ADME of a chemical in the body based on physiological and biochemical parameters.Predicting internal tissue concentrations of EE2 and its metabolites; simulating effects on the fish HPG axis.Incorporating kinetic isotope effects for deuterated standards and expanding models to more species and life stages. fda.govoup.comoup.com
Environmental Fate ModelingModels that predict the concentration and transformation of chemicals in environments like WWTPs and rivers.Estimating EE2 concentrations in wastewater effluent and predicting removal efficiency.Improving accuracy with more localized data and integrating with ecosystem-level effect models. tandfonline.com
Reaction Pathway ModelingUses computational chemistry to predict the products of chemical reactions (e.g., chlorination, photolysis).Identifying potential chlorinated or photodegraded derivatives of EE2 in water treatment systems.Expanding reaction libraries to cover a wider range of environmental conditions and contaminant mixtures. nih.gov
Molecular DockingIn silico technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex.Screening metabolites and transformation products for retained bioactivity at the estrogen receptor.Improving accuracy for nuclear receptor interactions and integrating with high-throughput screening data. acs.org

Integrated Multi-omics Approaches in Animal Models for Mechanistic Insights

The use of integrated multi-omics technologies in animal models is a powerful and expanding field for elucidating the detailed molecular mechanisms of action of ethinyl estradiol. uib.no By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can move beyond measuring a few biomarkers and instead capture a holistic view of the biological response to estrogen exposure. researchgate.net The use of this compound in such studies can help in tracking the parent compound and its metabolites through these complex biological systems. mdpi.com

Transcriptomics (the study of the complete set of RNA transcripts) has been widely used in fish models to identify genes and signaling pathways affected by EE2. nih.govresearchgate.net Studies have shown that EE2 exposure alters the expression of a wide array of genes in tissues like the liver, pituitary, and gonads, affecting processes from reproduction to energy metabolism. uib.nonih.gov Future research will focus on moving beyond single-tissue analyses to create integrated network models of gene regulation across the entire brain-pituitary-gonadal-hepatic axis. uib.no

Integrating transcriptomics with metabolomics (the study of the complete set of small-molecule metabolites) provides a more complete functional context. researchgate.net For example, a study on stickleback exposed to EE2 combined liver transcriptome and metabolome analyses. researchgate.net While transcriptomics predicted changes in amino acid metabolism, the metabolomics data provided direct evidence of these changes, confirming the functional outcome of the altered gene expression. researchgate.net Future studies will increasingly leverage these integrated approaches in mammalian models to understand how developmental exposure to estrogens can lead to later-life metabolic disorders. oup.com

The ultimate goal is to use this multi-omics data to develop quantitative adverse outcome pathways (AOPs). uib.nonih.gov An AOP is a conceptual framework that links a molecular initiating event (e.g., EE2 binding to the estrogen receptor) through a series of key biological events at the cellular and tissue level to an adverse outcome at the organism or population level (e.g., reproductive failure). nih.gov By generating vast datasets on gene expression, protein levels, and metabolite changes, multi-omics studies provide the essential information needed to build and validate these predictive AOP models, which are crucial for modern chemical risk assessment. nih.gov

Table 3: Multi-omics Approaches in Ethinyl Estradiol Studies

Omics TechnologyBiological Information ProvidedFinding in EE2-Exposed Animal ModelsFuture Research DirectionReference
TranscriptomicsGenome-wide messenger RNA (mRNA) expression levels.Identified extensive changes in gene expression in the liver and pituitary of fish, affecting reproduction and energy metabolism.Discovering new tissue-specific estrogen receptor signaling pathways and establishing frameworks for environmental monitoring. uib.nonih.govnih.gov
MetabolomicsComprehensive profile of small-molecule metabolites in a biological sample.Revealed changes in the amino acid profile in fish liver, supporting predictions made by transcriptomic analysis.Linking metabolic disruptions during early development to long-term health outcomes like cardiometabolic disorders. researchgate.netoup.com
Integrated Multi-omicsCombines data from two or more "omics" fields to provide a systems-level understanding.In mice, prenatal exposure to endocrine disruptors caused multi-tissue disruptions in gene expression and DNA methylation linked to metabolic disease.Building comprehensive, data-driven gene regulatory networks and developing quantitative adverse outcome pathway (AOP) models for risk assessment. nih.govoup.com

Q & A

Basic Research Questions

Q. How can researchers optimize analytical parameters for detecting Ethynyl Estradiol-d7 using liquid chromatography-mass spectrometry (LC-MS)?

  • Methodological Answer : Begin by calibrating the mass spectrometer to target the unique mass-to-charge (m/z) ratio of this compound, leveraging its deuterium substitution for isotopic distinction. Use a reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to enhance separation efficiency. Validate the method by spiking known concentrations into blank matrices (e.g., plasma, cell lysates) to assess recovery rates and limit of detection (LOD). Include sensitivity analyses to evaluate signal-to-noise ratios under varying ionization conditions . Predefine these steps in an analysis plan to ensure reproducibility and reduce bias .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Prioritize PPE such as nitrile gloves (tested for chemical permeability) and lab coats to minimize dermal exposure. Use fume hoods for weighing and preparing solutions due to potential inhalation risks. Store the compound in airtight containers at -20°C to prevent degradation. Dispose of waste via certified hazardous waste protocols, noting its classification as a potential carcinogen and reproductive toxin. Document all handling procedures and incident response plans, referencing safety data sheets for region-specific regulations (e.g., UN3077/UN3007 transport codes) .

Q. What strategies ensure accurate quantification of this compound in complex biological matrices?

  • Methodological Answer : Employ stable isotope dilution analysis (SIDA) by using this compound as an internal standard to correct for matrix effects and ionization variability. Validate extraction methods (e.g., solid-phase extraction, protein precipitation) by comparing recovery rates across multiple batches. Perform parallelism experiments to confirm linearity in diluted samples. Use quality control (QC) samples at low, mid, and high concentrations to monitor intra- and inter-day precision .

Advanced Research Questions

Q. How should researchers address discrepancies in this compound recovery rates across different extraction protocols?

  • Methodological Answer : Conduct a systematic comparison of extraction methods (e.g., SPE vs. liquid-liquid extraction) using spiked biological matrices. Analyze variables such as pH, solvent polarity, and binding affinity to identify optimal conditions. Apply statistical tools (e.g., ANOVA) to quantify variability between protocols and perform sensitivity analyses to assess the impact of outliers. Document these findings alongside raw data in appendices to support transparency .

Q. What experimental designs are optimal for assessing isotopic effects of this compound in in vitro models?

  • Methodological Answer : Design dose-response studies comparing the biological activity of deuterated (this compound) and non-deuterated (Ethinyl Estradiol) forms in estrogen receptor (ER)-positive cell lines. Measure endpoints such as receptor binding affinity (via competitive binding assays) and transcriptional activity (via luciferase reporters). Control for metabolic stability by incubating compounds with liver microsomes and quantifying parent compound degradation via LC-MS. Use paired t-tests to evaluate significant differences in potency or half-life .

Q. How can this compound be integrated into metabolic flux analysis studies to track estrogen metabolism in cancer cell lines?

  • Methodological Answer : Label cancer cells with this compound and trace its incorporation into metabolic pathways (e.g., hydroxylation, methylation) using high-resolution mass spectrometry. Combine with ¹³C-glucose or ¹³C-glutamine to map cross-talk between estrogen metabolism and central carbon pathways. Apply flux balance analysis (FBA) models to quantify pathway activity. Validate findings by comparing results to non-deuterated controls and prior literature on estrogen-driven metabolic reprogramming .

Data Analysis and Ethical Considerations

Q. How should researchers statistically analyze dose-dependent effects of this compound in preclinical studies?

  • Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀ values. Apply bootstrap resampling to estimate confidence intervals for small sample sizes. For longitudinal studies, employ mixed-effects models to account for repeated measurements. Pre-specify these methods in the analysis plan to avoid post-hoc data dredging .

Q. What ethical considerations are critical when designing studies involving this compound in animal models?

  • Methodological Answer : Justify animal use by demonstrating the necessity of deuterated compounds for mechanistic insights. Adhere to the 3Rs (Replacement, Reduction, Refinement) by minimizing sample sizes through pilot studies and using non-invasive imaging where possible. Submit protocols for institutional ethical review, including detailed endpoints and humane endpoints for early termination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.